N-(5-Formylpyrimidin-2-yl)benzamide
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Overview
Description
N-(5-Formylpyrimidin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide group attached to a pyrimidine ring with a formyl substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Formylpyrimidin-2-yl)benzamide can be achieved through several methods. One common approach involves the condensation of 5-formylpyrimidine-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(5-Formylpyrimidin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-(5-Carboxypyrimidin-2-yl)benzamide.
Reduction: N-(5-Hydroxymethylpyrimidin-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(5-Formylpyrimidin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-Formylpyrimidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Apoptosis Induction: The compound can induce apoptosis in cancer cells by activating the caspase cascade, leading to cell death.
Quorum Sensing Inhibition: It can inhibit quorum sensing in bacteria by blocking the signaling pathways that regulate biofilm formation and virulence factor production.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(Pyrimidin-2-yl)benzamide: Lacks the formyl group at the 5-position.
N-(5-Methylpyrimidin-2-yl)benzamide: Contains a methyl group instead of a formyl group at the 5-position.
Uniqueness
N-(5-Formylpyrimidin-2-yl)benzamide is unique due to the presence of the formyl group at the 5-position of the pyrimidine ring. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H9N3O2 |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
N-(5-formylpyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C12H9N3O2/c16-8-9-6-13-12(14-7-9)15-11(17)10-4-2-1-3-5-10/h1-8H,(H,13,14,15,17) |
InChI Key |
KKKKOGQMEJIHJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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